4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid is an organic compound that features a benzodioxole ring substituted with a cyanoethenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under appropriate conditions.
Introduction of the Cyanoethenyl Group: The cyanoethenyl group can be introduced via a palladium-catalyzed C-N cross-coupling reaction.
Attachment of the Benzoic Acid Moiety: The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A related compound with a similar benzodioxole ring structure.
6-Bromo-1,3-benzodioxol-5-yl acetic acid: Another derivative with a different substituent on the benzodioxole ring.
Uniqueness
4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-16-15(22-9-23-16)6-12(14)5-13(8-19)10-1-3-11(4-2-10)17(20)21/h1-7H,9H2,(H,20,21)/b13-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXCIFNYYMRHQ-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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